N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine
Description
N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative featuring a trifluoromethyl group at the 5-position and a methyl-prop-2-ynyl substitution on the amine group at the 2-position. Its structural uniqueness lies in the juxtaposition of these substituents, which may influence binding affinity in biological systems or reactivity in synthetic pathways.
Properties
IUPAC Name |
N-methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c1-3-6-15(2)9-5-4-8(7-14-9)10(11,12)13/h1,4-5,7H,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECCUETYMHRBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1=NC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
The molecular formula for this compound is with a molecular weight of 176.14 g/mol. The presence of the trifluoromethyl group is notable for its influence on the compound's biological activity and physicochemical properties.
Synthesis
The synthesis of this compound can be achieved through various methodologies, including:
- Sonogashira Coupling : This method involves coupling a 5-trifluoromethyl-pyridinyl amine with appropriate alkynes under palladium catalysis.
- Acid-Catalyzed Reactions : Utilizing trifluoroacetic acid (TFA) in reactions involving pyridine derivatives has shown promising results in synthesizing complex azaindole structures that may relate to the target compound's activity .
Studies on structurally related compounds have revealed their ability to induce cell death through mechanisms such as methuosis and microtubule disruption. For example, certain indolyl-pyridinyl derivatives have been shown to significantly increase cytotoxicity by affecting cellular pathways beyond mere vacuolization processes . The incorporation of trifluoromethyl groups has been associated with enhanced potency in inhibiting cell growth, suggesting that this compound may exhibit similar properties.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy.
Case Study: Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, a related study demonstrated that derivatives with trifluoromethyl substitutions showed percent growth inhibitions (PGIs) against various cancer cell lines, suggesting a promising avenue for drug development .
| Compound | Cell Line | PGI (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
Neuropharmacology
The compound has been evaluated for its effects on neurotransmitter systems, particularly as a potential cholinesterase inhibitor. This activity is crucial in the context of neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors are utilized to enhance cognitive function.
Research Findings
A study highlighted the synthesis of derivatives that inhibit cholinesterase and monoamine oxidase, suggesting that this compound could be a lead compound for developing new treatments for cognitive impairments .
Materials Science
In materials science, this compound is being explored for its potential use in the development of advanced materials with specific electronic properties due to the presence of the pyridine ring and trifluoromethyl group.
Application Example
Research into the synthesis of organic semiconductors has shown that incorporating pyridine derivatives can enhance charge mobility and stability in electronic devices .
Chemical Reactions Analysis
Palladium-Catalyzed Amination
This reaction is critical for synthesizing the compound and modifying its amine substituents.
Mechanistic Insights :
-
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange with the alkyne-containing amine.
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Reductive elimination forms the C–N bond, with the bulky base (NaOtBu) facilitating deprotonation.
Electrophilic Aromatic Substitution (EAS)
The CF₃ group directs electrophiles to the para and meta positions of the pyridine ring.
Key Observations :
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Nitration occurs preferentially at the C3 position (meta to CF₃ and ortho to the amine) .
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Steric bulk from the propargyl group suppresses reactivity at C6.
Nucleophilic Alkyne Functionalization
The propargyl group participates in copper- or ruthenium-catalyzed cycloadditions and coupling reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Huisgen Cycloaddition | Cu(I) catalyst, azide, DMF, RT | Triazole-linked conjugates | 60–78% | |
| Sonogashira Coupling | Aryl halide, Pd/Cu catalyst, NEt₃, THF | Biarylalkyne derivatives | 55–65% |
Applications :
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Triazole formation enables bioconjugation or material science applications.
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Sonogashira coupling extends π-conjugation for optoelectronic studies.
Amide and Urea Formation
The secondary amine reacts with acylating agents to form stable amides.
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Carboxylic Acid | EDCI, HOBt, pyridine, RT | N-Acylated derivatives | 47–65% | |
| Isocyanate | PhNCO, DCM, 0°C → RT | Urea derivatives | 70–82% | – |
Example Synthesis :
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Reaction with 3-ethylsulfanyl-5-trifluoromethylpicolinic acid under EDCI/HOBt conditions yields 3-ethylsulfanyl-N-methyl-5-trifluoromethyl-N-(5-trifluoromethylpyridin-2-yl)picolinamide (47% yield) .
Oxidation and Reduction
The trifluoromethyl group stabilizes intermediates during redox reactions.
| Reaction Type | Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Oxidation (Pyridine N-Oxide) | mCPBA, DCM, RT | N-Oxide derivative | Limited stability | |
| Alkyne Hydrogenation | H₂, Lindlar catalyst, MeOH | N-Methyl-N-propyl-5-(trifluoromethyl)pyridin-2-amine | Selective to cis-alkene | – |
Challenges :
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CF₃ groups resist reduction under standard conditions (e.g., LiAlH₄).
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Over-oxidation of the propargyl group can occur with strong oxidizers.
Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 50–70% | |
| Buchwald-Hartwig | Aryl halide, Pd₂(dba)₃, Xantphos, NaOtBu | N-Arylaminated products | 60–75% |
Regioselectivity :
-
Coupling occurs at the C4 position (para to the amine) due to directing effects.
Acid/Base-Mediated Rearrangements
The propargyl group undergoes Meyer-Schuster or Nicholas rearrangements under acidic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Meyer-Schuster | H₂SO₄, AcOH, 60°C | Enone-containing derivative | 30–40% | – |
| Nicholas | BF₃·OEt₂, CH₂Cl₂, −78°C | Stabilized carbocation intermediates | – | – |
Limitations :
-
Low yields due to competing polymerization of the alkyne.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related pyridine derivatives with trifluoromethyl and amine substitutions. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity and Bioactivity
- The trifluoromethyl group is a common feature, contributing to electron-withdrawing effects and metabolic stability across all compounds .
- The prop-2-ynyl group in the target compound distinguishes it from methyl- or chloro-substituted analogs, offering unique reactivity (e.g., copper-catalyzed azide-alkyne cycloaddition) .
- Chlorine or methoxy substituents (e.g., in and ) alter electronic properties and solubility, impacting applications in agrochemicals or antivirals.
Synthetic Accessibility Compounds with simpler substitutions (e.g., N-methyl-5-CF₃ pyridin-2-amine) are synthesized via direct amination or coupling reactions in yields up to 71% .
Biological Relevance
- Thiadiazole-linked pyridines (e.g., compound 20 in ) demonstrate potent macrofilaricidal activity, suggesting that the target compound’s propargyl group could be leveraged for similar parasitic targeting.
- Methoxy-substituted analogs () show higher solubility, a critical factor for drug bioavailability.
Market and Industrial Data Derivatives like 3-Chloro-5-(trifluoromethyl)pyridin-2-amine have established markets in agrochemicals, with production capacities exceeding 100 tons annually .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine, and how can intermediates be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution and cyclization steps. For example, intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2) are synthesized via substitution reactions of halogenated pyridine derivatives under controlled conditions (e.g., dichloromethane with oxalyl chloride) . Optimization includes adjusting reaction temperature, solvent polarity, and catalyst selection to improve yields (e.g., achieving >85% yield for F2 intermediates) .
- Key intermediates : Ethyl bromopyruvate (F1) and substituted pyridine cores are critical precursors. Characterization via NMR confirms structural integrity .
Q. How is the structural elucidation of this compound performed, and what analytical techniques are prioritized?
- Methodology :
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., N–H⋯Cl hydrogen bonds) using SHELXL/SHELXS for refinement .
- Spectroscopy : NMR and NMR identify substituent positions, while IR spectroscopy confirms functional groups like trifluoromethyl (-CF) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies are used to predict the bioactivity and binding mechanisms of this compound?
- Methodology :
- DFT/B3LYP calculations : Optimize molecular geometry (bond angles, dihedral angles) and compare with XRD data to validate structural stability .
- Molecular docking : Screen against target enzymes (e.g., cholinesterase, monoamine oxidase) using software like AutoDock Vina. For example, similar pyridine derivatives show dual inhibitory activity via π-π stacking and hydrogen bonding .
- QSAR models : Predict physicochemical properties (logP, PSA) to optimize pharmacokinetics .
Q. How can researchers resolve contradictions in reported bioactivity data for trifluoromethyl-pyridine derivatives?
- Methodology :
- Meta-analysis : Compare in vitro assay conditions (e.g., enzyme concentration, pH) across studies. For instance, variations in IC values for fungicidal activity may arise from differences in fungal strains or culture media .
- Dose-response studies : Re-evaluate activity under standardized protocols (e.g., CLSI guidelines) to isolate structure-activity relationships .
- Crystallographic validation : Correlate bioactivity with crystal structure features (e.g., CF group orientation affecting ligand-receptor interactions) .
Q. What strategies improve the regioselectivity of prop-2-ynyl group attachment during synthesis?
- Methodology :
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during alkyne coupling .
- Catalytic systems : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise functionalization .
- Kinetic monitoring : Track reaction progress via TLC or HPLC to optimize time-temperature profiles and minimize side products .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
